molecular formula C16H22N4O2 B11804115 tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11804115
M. Wt: 302.37 g/mol
InChI Key: PQOVQKULQXWLOW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperazine core protected by a tert-butyloxycarbonyl (Boc) group and a substituted pyridine ring, makes it a versatile building block for the synthesis of more complex molecules . The Boc group is a crucial protective moiety, allowing for selective derivatization on the piperazine nitrogen during multi-step synthetic sequences, which is a common requirement in developing active pharmaceutical ingredients (APIs) . Compounds of this class are frequently explored in the development of kinase inhibitors and other targeted therapeutic agents . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-12-13(11-17)5-6-14(18-12)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

PQOVQKULQXWLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridines

This method involves substituting a halogen atom (Cl or Br) at the 2-position of a pre-functionalized pyridine with tert-butyl piperazine-1-carboxylate.

Synthesis of 2-Chloro-5-cyano-6-methylpyridine

The pyridine core is constructed via cyclization or halogenation. For example, 2-chloro-5-cyano-6-methylpyridine is synthesized through:

  • Cyclocondensation : Ethyl 2-cyanoacetate reacts with acetylacetone in the presence of ammonium acetate, forming 5-cyano-6-methylpyridin-2-ol.

  • Halogenation : Treatment with POCl₃ or PCl₅ converts the hydroxyl group to chloride, yielding 2-chloro-5-cyano-6-methylpyridine.

Coupling with Piperazine

The halogenated pyridine undergoes SNAr with tert-butyl piperazine-1-carboxylate under basic conditions:

  • Reagents : K₂CO₃, DMF, 80–100°C.

  • Yield : 70–85%.

Example Protocol

Advantages and Limitations

  • Advantages : High regioselectivity; compatible with large-scale production.

  • Limitations : Requires pre-synthesized halogenated pyridine; harsh halogenation conditions may degrade sensitive groups.

Photocatalytic C–N Coupling

Visible-light-mediated catalysis offers a mild alternative for forming C–N bonds between pyridines and piperazines.

Mechanism and Conditions

  • Catalyst : Acridine salts (e.g., Mes-Acr⁺ClO₄⁻).

  • Oxidant : Molecular oxygen (O₂).

  • Substrates : 5-Cyano-6-methylpyridin-2-amine and tert-butyl piperazine-1-carboxylate.

Example Protocol

Performance Metrics

  • Yield : 90–95%.

  • Reaction Time : 10–12 h.

Advantages and Limitations

  • Advantages : Avoids pre-halogenation; excellent functional group tolerance.

  • Limitations : Requires specialized photocatalysts; scalability challenges.

Multi-Component Cyclization and Subsequent Functionalization

This approach constructs the pyridine ring in situ while introducing cyano and methyl groups.

Hantzsch-Type Pyridine Synthesis

  • Reactants : Ethyl 3-aminocrotonate, malononitrile, and acetyl chloride.

  • Conditions : Reflux in ethanol with NH₄OAc.

Intermediate : 5-Cyano-6-methylpyridin-2-ol, which is subsequently coupled with piperazine via Mitsunobu or SNAr reactions.

Post-Cyclization Coupling

  • Mitsunobu Reaction : Uses DEAD (diethyl azodicarboxylate) and PPh₃ to link pyridinol to piperazine.

  • Yield : 60–75%.

Comparative Analysis of Methods

Method Conditions Yield Time Key Advantages Limitations
Nucleophilic SubstitutionDMF, 100°C, K₂CO₃70–85%12 hScalable; high regioselectivityHarsh halogenation steps
Photocatalytic CouplingCH₂Cl₂, O₂, blue LED90–95%10 hMild conditions; no pre-halogenationCostly catalysts; oxygen sensitivity
Multi-Component CyclizationEthanol, reflux60–75%24 hIntegrated pyridine synthesisLower yields; multi-step purification

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The 5-cyano group in the target compound is a strong EWG, which may enhance electrophilicity for nucleophilic aromatic substitution (SNAr) reactions compared to halogens (Cl, Br) in analogs . This could influence binding affinity in kinase inhibitors . However, the cyano group may lower solubility relative to hydroxyl- or triazole-containing derivatives .

Synthesis Methodologies :

  • Nucleophilic Substitution : Chloro- and bromo-substituted heterocycles (e.g., pyrimidines) are typically coupled to Boc-piperazine via SNAr under basic conditions .
  • Amide/Sulfonylation Coupling : Sulfonyl and amide-linked derivatives (e.g., ) employ coupling agents like HOBt/EDC or HBTU, yielding high-purity products after column chromatography .

Pharmacological Relevance: Piperazine derivatives with pyridinyl/pyrimidinyl groups are common in kinase inhibitors (e.g., Bruton’s tyrosine kinase ) and protease inhibitors. The cyano group in the target compound may mimic nitrile-based inhibitors (e.g., covalent binding to cysteine residues). Sulfonyl and triazole-containing analogs exhibit broader applications in antimicrobial and anti-inflammatory research .

Research Findings and Implications

  • Structural Optimization: Replacing halogens with cyano groups could improve target selectivity in drug design, as seen in kinase inhibitors .
  • Synthetic Challenges : Steric hindrance from the 6-methyl group may necessitate elevated temperatures or microwave-assisted synthesis for efficient coupling .
  • Analytical Characterization : Crystallography tools (e.g., SHELX ) and software (Mercury ) are critical for confirming the stereochemistry and packing patterns of these derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate, and how can purity be ensured?

The synthesis of piperazine-carboxylate derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate is synthesized via Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0), toluene/ethanol solvent systems, and microwave-assisted heating (100°C, 3 hours) to achieve a 91% yield . Key steps include:

  • Borylation : Preparation of the boronic ester intermediate.
  • Coupling : Reaction with halogenated pyridine/pyrazine derivatives under inert conditions.
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients).
    Purity is validated via HPLC (>98%) and LC-MS (e.g., m/z 372.2 [M+H]⁺) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For tert-butyl piperazine derivatives, key signals include tert-butyl protons (δ ~1.46 ppm, singlet) and piperazine ring protons (δ 3.0–3.5 ppm) .
  • LC-MS : Validates molecular weight and detects impurities (e.g., unreacted starting materials).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

X-ray crystallography provides definitive bond lengths, angles, and stereochemistry. For example:

  • Software : SHELXL (for refinement) and WinGX (for data processing) are widely used .
  • Data Collection : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) at 293 K yields parameters like unit cell dimensions and space group (e.g., monoclinic P2₁/n) .
  • Analysis : Anisotropic displacement parameters and hydrogen bonding networks clarify structural stability .

Q. What strategies address contradictions in reactivity data during functionalization of the pyridine ring?

Contradictions (e.g., unexpected substitution patterns) may arise from steric hindrance or electronic effects. Methodological solutions include:

  • Computational Modeling : DFT calculations predict reactive sites (e.g., C-4 vs. C-6 positions on pyridine) .
  • Reaction Monitoring : Use TLC/HPLC to track intermediates and optimize conditions (e.g., temperature, solvent polarity) .
  • Protection/Deprotection : Temporarily block reactive groups (e.g., tert-butyl removal with HCl/dioxane) to direct regioselectivity .

Q. How does the cyano group influence biological activity compared to analogs with halogen or amino substituents?

The cyano group enhances electrophilicity and hydrogen-bonding potential. Comparative studies show:

SubstituentBiological ImpactExample Compound
–CN Increased enzyme inhibition (e.g., phosphoglycerate dehydrogenase)Target compound
–Cl Enhanced blood-brain barrier penetrationtert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
–NH₂ Improved solubility but reduced metabolic stabilitytert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl group .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., palladium-catalyzed couplings) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via HPLC identify decomposition pathways (e.g., tert-butyl cleavage) .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields in multi-step syntheses?

StepOptimization StrategyExample from Evidence
Coupling Microwave irradiation vs. conventional heating (↑ yield by 20%) 91% yield under microwave
Purification Gradient chromatography (0–40% EtOAc) vs. isocratic elution98% purity
Scaling Solvent volume reduction (↓ 50%) without compromising stirring efficiencyPilot-scale synthesis in

Q. What analytical workflows resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Case Study : A predicted δ 8.3 ppm (pyridine proton) shifts to δ 8.6 ppm due to electron-withdrawing cyano groups.
  • Solution :
    • Re-optimize DFT parameters (solvent effects, hybrid functionals).
    • Validate with 2D NMR (COSY, HSQC) to confirm coupling patterns .
    • Cross-check with analogous compounds (e.g., tert-butyl 4-(5-chloropyridin-3-yl)piperazine-1-carboxylate) .

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